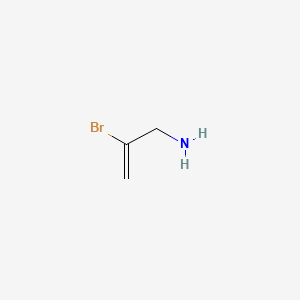

2-Bromoallylamine

描述

Contextualization within Allylic Amine Chemistry

Allylic amines are a crucial class of organic compounds, serving as fundamental building blocks in the synthesis of a wide array of nitrogen-containing molecules, including pharmaceuticals and other biologically active compounds. nih.govnih.govrsc.org They are characterized by the presence of an amine group attached to a carbon atom that is adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity, making them valuable precursors in various chemical transformations. nih.gov

The broader family of allylamines, with the simplest being prop-2-en-1-amine, are typically colorless liquids and behave as standard amines. wikipedia.org The production of simple allylamines often involves the reaction of allyl chloride with ammonia (B1221849). wikipedia.org More complex and functionalized allylic amines are of particular interest in medicinal chemistry. wikipedia.org

2-Bromoallylamine, with its bromine substituent on the double bond, is a distinct member of the allylic amine family. ontosight.ai This substitution pattern significantly influences its chemical behavior, providing a reactive handle for a variety of synthetic manipulations that are not as readily achievable with simple allylamines.

Significance as a Versatile Synthetic Intermediate

The utility of this compound in organic synthesis is extensive, primarily owing to its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic amino group. biosynth.com This dual reactivity allows for its participation in a diverse range of chemical reactions, making it a valuable precursor for the synthesis of more complex molecules. ontosight.ai

One of the key applications of this compound is in the construction of heterocyclic compounds. For instance, it has been employed in the synthesis of azetidin-3-ones, which are important intermediates for various azetidine (B1206935) derivatives. acs.org The synthesis involves a multi-step process starting from this compound. acs.org Furthermore, the reaction of N-(2-bromoallyl)-ethylamine with sodium amide in liquid ammonia has been shown to produce N-ethylallenimine. researchgate.net

This compound also serves as a precursor in the synthesis of other functionalized molecules. For example, it can be used to prepare N-(2-bromoallyl)-2-hydroxy-3-butenylamine by reacting with butadiene monoxide. researchgate.net Additionally, treatment of secondary aliphatic 2-bromoallylamines with organolithium compounds has been shown to lead to the formation of saturated amines or, under different conditions, 1,3-diamines or hexahydropyrimidines. acs.org

The compound's hydrobromide salt, this compound hydrobromide, is also a useful reagent in organic synthesis, sharing similar reactivity patterns. ontosight.ai

Historical Overview of Research on this compound

The synthesis of this compound has been documented through various methods over the years. An early and notable method for its preparation is the Delépine reaction, named after the French chemist Stéphane Marcel Delépine. wikipedia.org This reaction involves the treatment of an alkyl or benzyl (B1604629) halide with hexamethylenetetramine, followed by acid hydrolysis of the resulting quaternary ammonium (B1175870) salt to yield a primary amine. wikipedia.org The synthesis of this compound from 2,3-dibromopropene (B1205560) serves as a classic example of this reaction. wikipedia.org A detailed procedure for this synthesis was published in Organic Syntheses in 1963, highlighting its convenience for preparing large quantities of the compound. orgsyn.orgorgsyn.org

Alternative synthetic routes to this compound have also been explored. These include the reaction of 1,2,3-tribromopropane (B147538) with alcoholic ammonia at elevated temperatures and the treatment of 2,3-dibromopropylamine hydrochloride with an excess of alcoholic potassium hydroxide. orgsyn.orgorgsyn.org Another reported method involves the heating of N-(2-bromoallyl)-phthalimide with hydrazine (B178648) in methanol (B129727). orgsyn.orgorgsyn.org

Early research also delved into the reactivity of this compound and its derivatives. For instance, studies on the dehydrohalogenation of N-(2-bromoallyl)-alkylamines were conducted to understand the formation of N-allylidene-alkylamines. researchgate.net The accidental synthesis of methyleneaziridines from the reaction of N-(2-bromoallyl)ethylamine with sodium amide in liquid ammonia in 1951 opened up new avenues of research into the chemistry of these strained ring systems. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 6943-51-7 | biosynth.com |

| Molecular Formula | C₃H₆BrN | biosynth.com |

| Molecular Weight | 135.99 g/mol | biosynth.com |

| Boiling Point | 65–68 °C at 100 mmHg | orgsyn.org |

| Refractive Index (n_D^25) | 1.5075–1.5085 | orgsyn.org |

| Appearance | Colorless liquid | orgsyn.org |

| SMILES | C=C(CN)Br | biosynth.com |

Structure

3D Structure

属性

IUPAC Name |

2-bromoprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN/c1-3(4)2-5/h1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSISDMYBCYBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219588 | |

| Record name | Allylamine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-51-7 | |

| Record name | 2-Propen-1-amine, 2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6943-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoallylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6943-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylamine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoprop-2-en-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOALLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV82C960TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromoallylamine

Hexamethylenetetramine Mediated Approaches

Treatment of 2,3-Dibromopropylamine Hydrobromide

The synthesis of 2-bromoallylamine from precursors like 2,3-dibromopropylamine hydrobromide often involves elimination reactions. A well-documented and high-yield approach involves the Delépine reaction, which utilizes the more readily available 2,3-dibromopropene (B1205560). orgsyn.orgscirp.org In this method, 2,3-dibromopropene is treated with hexamethylenetetramine to form an intermediate quaternary ammonium (B1175870) salt, 2-bromoallylhexaminium bromide. orgsyn.org This salt is subsequently hydrolyzed with concentrated hydrochloric acid in ethanol (B145695) to yield this compound. orgsyn.org This procedure is particularly advantageous for large-scale preparations due to its high yields and the convenience of the reaction. orgsyn.org

The initial step of the Delépine reaction involves the reaction of 2,3-dibromopropene with hexamethylenetetramine in chloroform (B151607) under reflux, leading to the precipitation of 2-bromoallylhexaminium bromide in yields of 86–91%. orgsyn.org The subsequent hydrolysis of this salt with aqueous ethanolic hydrochloric acid, followed by neutralization, affords this compound. orgsyn.org

Table 1: Synthesis of this compound via the Delépine Reaction orgsyn.org

| Step | Reactants | Solvent | Conditions | Product | Yield |

| 1 | 2,3-Dibromopropene, Hexamethylenetetramine | Chloroform | Reflux, 1 hour | 2-Bromoallylhexaminium bromide | 86–91% |

| 2 | 2-Bromoallylhexaminium bromide, HCl, Ethanol/Water | Ethanol/Water | 24 hours, room temp. | This compound | - |

Phthalimide-Based Syntheses

Phthalimide-based routes offer a classic and reliable method for the preparation of primary amines, known as the Gabriel synthesis. This methodology can be applied to the synthesis of this compound.

The synthesis of this compound can be achieved by first preparing N-(2-bromoallyl)phthalimide, which is then converted to the desired amine. One method to prepare N-(2-bromoallyl)phthalimide is through the reaction of potassium phthalimide (B116566) with 2,3-dibromopropene. Subsequently, the N-(2-bromoallyl)phthalimide is treated with hydrazine (B178648) in methanol (B129727) to furnish this compound. orgsyn.org This two-step process is a common strategy for introducing a primary amine group.

Another related approach involves the reaction of N-(2-bromoethyl)phthalimide with various nucleophiles, which showcases the utility of phthalimide-protected haloalkylamines in synthesis. ontosight.airsc.orgethz.ch For instance, N-(2-bromoethyl)phthalimide can be synthesized by reacting potassium phthalimide with ethylene (B1197577) dibromide. ontosight.ai

Modern and Emerging Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated methods for the preparation of allylic amines, including strategies that offer high levels of stereoselectivity and regioselectivity, as well as those that employ transition metal catalysis.

Stereoselective and Regioselective Preparations

The control of regioselectivity in the synthesis of bromoallylamines is crucial. For instance, the DBU-promoted HBr-elimination of vicinal dibromides bearing an amino group can lead to a mixture of this compound and 3-bromoallylamine derivatives. The regioselectivity of this elimination can be influenced by the nature of the substituents on the nitrogen atom.

While the direct stereoselective synthesis of this compound is not extensively documented, studies on related systems provide insights into achieving such control. The development of methods for the stereoselective synthesis of allylamines is an active area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. mdpi.comresearchgate.net

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds and for the functionalization of existing molecules. researchgate.net Various transition metals, including palladium, iron, and rhodium, have been employed in the synthesis and modification of allylic amines.

Palladium-catalyzed reactions are widely used for the synthesis of nitrogen-containing heterocycles from derivatives of this compound. nih.gov For example, α-methylene-β-lactams can be synthesized from various this compound derivatives using a catalytic amount of a palladium catalyst under a carbon monoxide atmosphere. nih.gov

Iron-catalyzed cross-coupling reactions have also been developed for the stereoselective synthesis of allylamines. These methods often involve the reaction of Grignard reagents with stereochemically pure 3-chloroprop-2-en-1-amines, which are structurally related to this compound. nih.gov

Rhodium-catalyzed reactions have been utilized for the synthesis of various nitrogen-containing compounds, including the synthesis of 2-aminoquinoline (B145021) derivatives and peptide polysulfides. While direct synthesis of this compound using rhodium catalysis is not prominent, the functionalization of related compounds highlights the potential of this approach.

Reactivity and Mechanistic Investigations of 2 Bromoallylamine

Organometallic Transformations

2-Bromoallylamine serves as a versatile precursor in organometallic chemistry, primarily through transformations involving its carbon-bromine bond. These reactions open pathways to a variety of functionalized nitrogen-containing heterocycles and other complex molecules.

The reaction of this compound and its derivatives with organolithium reagents is a cornerstone of its synthetic utility. This interaction initiates a cascade of possible transformations, including halogen-metal exchange, subsequent intramolecular cyclizations, and bond cleavage events.

The primary reaction between N-substituted 2-bromoallylamines and strong organolithium bases, such as tert-butyllithium (B1211817) (t-BuLi), is a bromine-lithium exchange. This process is typically carried out at low temperatures, such as -78 °C, in an ethereal solvent like diethyl ether, to generate the corresponding β-aminovinyllithium intermediates researchgate.net. The reaction is generally rapid and for vinyl halides, it is known to proceed with retention of the double bond's configuration harvard.edu.

The general mechanism for lithium-halogen exchange is considered to be a concerted process involving a nucleophilic attack of the organolithium reagent on the halogen atom princeton.edu. The reaction is kinetically controlled, and its efficiency can depend on the stability of the organolithium species formed harvard.edu. In many synthetic procedures, an excess of the organolithium reagent (often two or more equivalents) is employed to drive the exchange to completion and to react with the t-butyl bromide byproduct formed during the reaction harvard.edunih.gov. The resulting vinyllithium (B1195746) compounds are not typically isolated but are used in situ for subsequent synthetic transformations .

Following the initial bromine-lithium exchange, N-allyl-N-(2-lithioallyl)amine intermediates can undergo a subsequent intramolecular carbolithiation reaction. This cyclization is a powerful method for constructing five-membered nitrogen heterocycles academie-sciences.fr. The reaction typically proceeds via a 5-exo cyclization pathway, where the vinyllithium moiety adds across the tethered allyl double bond to form a 3-lithiomethyl-4-methylenepyrrolidine derivative researchgate.netacademie-sciences.fr.

The outcome of this intramolecular carbolithiation is sensitive to the substitution pattern on both the allyl group and the nitrogen atom. For instance, when the nitrogen substituent is an alkyl group, the 5-exo cyclization to a pyrrolidine (B122466) derivative is favored. However, if the nitrogen substituent is aromatic, different reaction pathways can be observed academie-sciences.fr. The electron density on the nitrogen atom plays a crucial role, influencing whether the cyclization proceeds via a 5-exo or a 6-endo mode harvard.edunih.gov. The initially formed cyclized organolithium intermediate can be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups onto the pyrrolidine ring academie-sciences.fr.

Table 1: Intramolecular Carbolithiation of N-allyl-N-(2-lithioallyl)amines This table presents data on the cyclization of various N-substituted this compound derivatives after bromine-lithium exchange and subsequent intramolecular carbolithiation, highlighting the electrophiles used to trap the cyclized intermediate and the corresponding product yields.

| Starting Amine Substituent (R) | Electrophile (E) | Product | Yield (%) | Reference |

| N-allyl-N-benzyl | H₂O | 1-benzyl-3-methyl-4-methylenepyrrolidine | 75 | academie-sciences.fr |

| N-allyl-N-benzyl | PhCHO | (1-benzyl-4-methylenepyrrolidin-3-yl)(phenyl)methanol | 69 | scribd.com |

| N-allyl-N-benzyl | Me₂CO | 2-(1-benzyl-4-methylenepyrrolidin-3-yl)propan-2-ol | 73 | scribd.com |

| N-allyl-N-benzyl | Bu₃SnCl | 1-benzyl-4-methylene-3-((tributylstannyl)methyl)pyrrolidine | 67 | scribd.com |

| N-allyl-N-benzyl | ClCO₂Et | Ethyl 2-(1-benzyl-4-methylenepyrrolidin-3-yl)acetate | 73 | scribd.com |

The reactivity and selectivity of the organolithium-mediated transformations of this compound can be significantly influenced by the addition of coordinating ligands. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a commonly used additive that enhances the rate and efficiency of the intramolecular carbolithiation step researchgate.netacademie-sciences.fr. Organolithium reagents often exist as aggregates in solution, which dampens their reactivity. TMEDA is a bidentate chelating ligand that can break down these aggregates into more reactive monomeric or dimeric species, thereby increasing the basicity and nucleophilicity of the organolithium compound nih.govresearchgate.netresearchgate.netepdf.pubnih.gov.

In the context of the intramolecular carbolithiation of N-allyl-N-(2-lithioallyl)amines, the presence of TMEDA promotes the desired 5-exo cyclization to form pyrrolidine derivatives academie-sciences.fr. The use of chiral ligands, such as the naturally occurring alkaloid (-)-sparteine, can induce asymmetry in the carbolithiation process, leading to the formation of enantiomerically enriched products. The choice of ligand can also affect the diastereoselectivity of the cyclization when new stereocenters are formed nih.govnih.gov.

An alternative reaction pathway can occur when secondary aliphatic 2-bromoallylamines are treated with an excess of an organolithium reagent. Under these conditions, instead of a simple bromine-lithium exchange followed by carbolithiation, a sequence involving rearrangement and bond cleavage is observed. This pathway leads to the initial generation of lithium propargylamides nih.gov.

These propargylamide intermediates are unstable in the presence of excess organolithium and undergo a subsequent cleavage of the bond between the propargylic and acetylenic carbons (C(propargylic)-C(acetylenic) bond cleavage) academie-sciences.frnih.gov. This fragmentation is induced by the organolithium reagent present in the reaction medium. A proposed mechanism involves the attack of the organolithium on the acetylenic carbon, leading to a cascade that results in the scission of the C-C bond. This unique reactivity has been supported by the successful trapping of dilithium (B8592608) acetylide, a byproduct of the cleavage process nih.gov. Depending on the reaction conditions, such as time and the specific organolithium reagents used (e.g., BuLi and t-BuLi), this pathway can yield products like 1,3-diamines or hexahydropyrimidines nih.gov.

The synthetic utility of this compound extends to transformations mediated by transition metal complexes, particularly those of zirconium. The vinyllithium species, generated in situ from the bromine-lithium exchange of an N-substituted this compound, can be trapped with a zirconocene (B1252598) source like zirconocene methyl chloride (Cp₂Zr(Me)Cl) princeton.edu.

This trapping initiates a sequence of events starting with the formation of a methyl(vinyl)zirconocene complex. This complex is unstable and undergoes a β-hydride abstraction, leading to the elimination of a molecule of methane (B114726) and the formation of a zirconacyclopropene, also described as an alkyne-zirconocene complex . These zirconocene intermediates are versatile and can readily react with a variety of unsaturated molecules. For example, reaction with vinyl ethers or vinyl bromide, followed by an iodine quench, results in the formation of functionalized 1,3-butadiene (B125203) derivatives . This methodology provides a route to complex diene structures from simple starting materials.

Table 2: Zirconium-Mediated Synthesis of a 1,3-Butadiene Derivative This table outlines the key steps and reagents involved in the zirconium-mediated transformation of an N-substituted this compound into a 1,3-butadiene derivative.

| Step | Reagent(s) | Intermediate/Product | Description | Reference |

| 1 | t-BuLi | N-(2-lithioallyl)-N-methylaniline | Bromine-lithium exchange | |

| 2 | Cp₂Zr(Me)Cl | Zirconacyclopropene complex | Formation of the alkyne-zirconocene complex via methane elimination | |

| 3 | Butyl vinyl ether | Zirconacyclopentene intermediate | Insertion of the vinyl ether into the zirconacyclopropene | |

| 4 | I₂ | N-(5-iodo-2-methylene-4-pentenyl)-N-methylaniline | Quenching of the zirconocene complex to yield the final diene product |

Zirconium Complex-Mediated Reactions

Coupling Reactions with Heterosubstituted Alkenes

Intramolecular Cyclization Reactions

The presence of both an amine and a bromoalkene functionality within the same molecule allows this compound and its derivatives to undergo intramolecular cyclization reactions under specific conditions. These reactions are a powerful tool for the synthesis of nitrogen-containing cyclic compounds.

The treatment of N-substituted 2-bromoallylamines with strong bases, such as sodium amide in liquid ammonia (B1221849), can lead to the formation of either allenimine or propargylamine (B41283) products. nih.gov The reaction pathway is highly dependent on the reaction conditions and the structure of the starting material.

In some cases, the reaction of N-(2-bromoallyl)ethylamine with sodium amide in liquid ammonia has been reported to yield methyleneaziridines (a type of N-alkylallenimine). nih.gov This was an accidental discovery while attempting to synthesize propargylamines. nih.gov The mechanism is proposed to involve an intramolecular cyclization. A study on a deuterated this compound derivative indicated that a specific vinyl anion is likely not an intermediate in this cyclization, suggesting a more complex mechanistic pathway. nih.gov

The intended products of the reaction between N-substituted 2-bromoallylamines and strong bases are often N-alkylpropargylamines. nih.gov The formation of these compounds involves the elimination of hydrogen bromide and subsequent rearrangement. The competition between the formation of N-alkylallenimines and N-alkylpropargylamines highlights the complex reactivity of this compound derivatives in the presence of strong bases.

Cyclization with Strong Bases (e.g., Sodium Amide in Liquid Ammonia)

Synthesis of 2-Alkylideneaziridines

A significant application of this compound and its derivatives is in the synthesis of 2-alkylideneaziridines, highly strained three-membered heterocycles with significant potential in organic synthesis. rsc.org The primary method for this transformation involves an intramolecular cyclization.

Detailed research has shown that treating N-substituted 2-bromoallylamines with a strong base, such as sodium amide in liquid ammonia, is an effective method for preparing these N-heterocycles. rsc.org This reaction proceeds via an intramolecular cyclization pathway. While this method is robust and tolerates a variety of substituents on the methyleneaziridine framework, it is not suitable for creating derivatives with substituents at the C-3 position of the aziridine (B145994) ring. rsc.org

For instance, the reaction of N-(2-bromoallyl)ethylamine with sodium amide in liquid ammonia was initially expected to yield propargylamines but instead resulted in the formation of 2-methyleneaziridines. nih.gov This discovery highlighted the favorability of the intramolecular cyclization pathway.

Further investigations into the functionalization of the resulting 2-alkylideneaziridines have revealed that they can be lithiated using reagents like sec-butyllithium. The resulting lithiated intermediates can then be trapped with various electrophiles, allowing for the introduction of substituents at the C-3 position. nih.gov The stereoselectivity of this lithiation and subsequent alkylation can be influenced by the choice of solvent and the substitution pattern of the alkene, with factors like nitrogen stereodynamics and complexation playing a crucial role in the reaction's stereochemical outcome. rsc.orgnih.gov

Formation of Methylenepyrrolidine Derivatives

While not as extensively documented as aziridine formation, the transformation of this compound derivatives can also lead to five-membered rings like methylenepyrrolidine derivatives. Bis(2-bromoallyl)amines can be converted into bis(2-lithioallyl)amines, which then undergo intramolecular carbometallation. This process, promoted by N,N,N',N'-tetramethylethylenediamine (TMEDA), results in the formation of dilithiated dihydropyrroles. These intermediates can be subsequently reacted with various electrophiles to yield a range of functionalized five-membered heterocycles. researchgate.net

Formation of Hexahydropyrimidines

The reaction of secondary aliphatic 2-bromoallylamines with organolithium compounds can lead to the formation of hexahydropyrimidines under specific conditions. acs.orgacs.orgresearchgate.net When these amines are treated sequentially with butyllithium (B86547) (BuLi) and tert-butyllithium (t-BuLi) at temperatures ranging from -80 °C to room temperature, the reaction can yield either 1,3-diamines or hexahydropyrimidines, depending on the reaction time. acs.orgacs.orgresearchgate.net

The proposed mechanism for this transformation is complex. It is believed to involve the initial generation of lithium propargylamides. These intermediates subsequently undergo cleavage of the C-propargylic to C-acetylenic bond, a process induced by the organolithium reagent present in the reaction medium. acs.orgacs.orgresearchgate.net This fragmentation leads to intermediates that can then cyclize to form the observed hexahydropyrimidine (B1621009) products. The mechanism is supported by the successful trapping of dilithium acetylide, a proposed byproduct of the cleavage. acs.orgresearchgate.net

Another pathway to hexahydropyrimidines involves a Mannich-type reaction. This three-component reaction involves the aminoalkylation of an acidic proton using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgbyjus.com The process starts with the formation of an iminium ion from the amine and formaldehyde, which then reacts with a suitable nucleophile. wikipedia.orgbyjus.com

Cross-Coupling and Functionalization Reactions

The vinyl bromide moiety in this compound makes it an excellent substrate for various cross-coupling and functionalization reactions, enabling the introduction of a wide range of substituents and the synthesis of complex molecules.

Dual Photoredox/Nickel-Catalyzed Cross-Coupling

A powerful and mild method for the functionalization of N-(2-bromoallyl)amine derivatives is the dual photoredox/nickel-catalyzed cross-coupling reaction. researchgate.netchemrxiv.org This approach allows for the coupling of various alkyl halides with N-(2-bromoallyl)amines under blue light irradiation, utilizing an organic dye like 4CzIPN as a photocatalyst. researchgate.netchemrxiv.org

This methodology is notable for its broad substrate scope, accommodating alkyl bromides with various sensitive functional groups such as esters, nitriles, aldehydes, ketones, and epoxides. chemrxiv.org The reaction proceeds under mild, redox-neutral conditions and has been successfully applied to N-protected allylamines as well as N-allylated secondary and tertiary amines and heterocycles. chemrxiv.orgnih.gov This strategy has been employed in the synthesis of chiral branched allylamines and serves as a key step in a two-step sequence for producing chiral α-amino ketones. researchgate.net

The general mechanism for such dual catalytic systems involves the photocatalyst absorbing light and reaching an excited state. This excited photocatalyst then engages in a single-electron transfer with the reactants, generating radical intermediates that participate in the nickel catalytic cycle to form the cross-coupled product.

Oxidative Cleavage Strategies

Oxidative cleavage of the carbon-carbon double bond in derivatives of this compound provides a strategic route to valuable carbonyl compounds. researchgate.netnumberanalytics.com This transformation is a key part of a two-step sequence for synthesizing α-amino ketones. The first step involves a cross-coupling reaction, such as a Suzuki reaction with arylboronic acids or the aforementioned dual photoredox/nickel catalysis, to introduce a desired substituent. The subsequent oxidative cleavage of the alkene functionality then yields the target α-amino ketone. researchgate.net

Common methods for oxidative cleavage include ozonolysis, which involves reacting the alkene with ozone followed by a workup step. libretexts.org The nature of the workup (reductive or oxidative) determines the final product. For instance, a reductive workup would yield an aldehyde from a terminal alkene. Another method involves a two-step sequence of syn-dihydroxylation using reagents like osmium tetroxide or cold potassium permanganate, followed by cleavage of the resulting diol with periodic acid (HIO4). libretexts.org Stronger oxidizing agents can cleave the double bond directly to form carboxylic acids. libretexts.orglibretexts.org

This strategy allows for a divergent functionalization of the this compound platform, where the initial cross-coupling introduces diversity, and the final oxidative cleavage unmasks the carbonyl group. researchgate.net

Photoinduced Hydrocarboxylation via Radical Chain Processes

Derivatives of this compound, after undergoing cross-coupling reactions to form various allylamines, can be further functionalized through photoinduced hydrocarboxylation. This process introduces a carboxylic acid group and is particularly useful for the synthesis of γ-amino acids. researchgate.net

The mechanism operates through a thiol-catalyzed radical chain process. researchgate.netorganic-chemistry.org A key reactive intermediate, the carboxylate radical (CO2•−), is generated from a formate (B1220265) salt. This radical then adds across the alkene of the allylamine (B125299) substrate. researchgate.netorganic-chemistry.org The reaction is typically initiated by a photocatalyst under visible light irradiation and proceeds in a redox-neutral manner. researchgate.netorganic-chemistry.orgnih.gov

This method is operationally simple, can be scaled up with low photocatalyst loading, and does not require stringent exclusion of air or moisture. researchgate.net It has been shown to produce high yields of γ-amino acids with excellent regioselectivity across a wide range of functionalized allylamine substrates. researchgate.net The radical chain mechanism involves initiation, propagation, and termination steps, similar to other radical reactions. libretexts.orglibretexts.org

Electrophilic and Nucleophilic Reactivity Profiles

The chemical behavior of this compound is characterized by a distinct duality, enabling it to function as both an electrophile and a nucleophile. This dual reactivity is a direct consequence of its molecular structure, which features a nucleophilic primary amine group and an electrophilic carbon center at the carbon-bromine bond. This allows this compound to participate in a wide array of chemical transformations, making it a versatile building block in organic synthesis.

The nitrogen atom of the primary amine group possesses a lone pair of electrons, which imparts nucleophilic character to the molecule. masterorganicchemistry.comchemguide.co.uk Consequently, this compound can engage in reactions with a variety of electron-deficient species (electrophiles). Conversely, the carbon atom attached to the bromine is electrophilic due to the polarization of the C-Br bond, making it a target for attack by nucleophiles. tutoring-blog.co.ukpressbooks.pub This electrophilic nature facilitates substitution reactions where the bromide ion acts as a leaving group. matanginicollege.ac.in

A significant aspect of this compound's reactivity is its propensity for intramolecular reactions. The proximate nucleophilic amine and electrophilic bromoallyl moiety can react internally to form cyclic products. rsc.orgrsc.org A key example is the intramolecular cyclization to produce methyleneaziridines, a class of strained three-membered heterocycles. rsc.org Mechanistic investigations involving deuterium-labeled this compound support an SN2-like substitution pathway for this cyclization, characterized by an inversion of configuration at the vinylic carbon. rsc.org

Nucleophilic Reactivity

The primary amine functionality in this compound allows it to act as a nucleophile, attacking various electrophilic centers. While primary amines are known to react with electrophiles such as acyl chlorides and acid anhydrides, a more synthetically important reaction of this compound involves the formation of organometallic intermediates that subsequently react with electrophiles. chemguide.co.ukacademie-sciences.fr

Treatment of N-substituted this compound derivatives with strong bases like tert-butyllithium (t-BuLi) results in a bromine-lithium exchange, generating a vinyllithium intermediate. This highly reactive species can then undergo intramolecular cyclization (carbolithiation) to form a five-membered ring. The resulting organolithium intermediate can be trapped by a range of electrophiles to yield functionalized 4-methylenepyrrolidines. academie-sciences.fr

| Starting Amine Substituent (on N) | Electrophile (E+) | Product | Yield (%) |

|---|---|---|---|

| Cyclohexyl | H2O | 1-Cyclohexyl-4-methylenepyrrolidine | 75 |

| Cyclohexyl | D2O | 1-Cyclohexyl-3-deutero-4-methylenepyrrolidine | 75 |

| Cyclohexyl | MeI | 1-Cyclohexyl-3-methyl-4-methylenepyrrolidine | 70 |

| Cyclohexyl | Me3SiCl | 1-Cyclohexyl-4-methylene-3-(trimethylsilyl)pyrrolidine | 72 |

| Phenyl | H2O | 4-Methylene-1-phenylpyrrolidine | 80 |

| Phenyl | MeI | 3-Methyl-4-methylene-1-phenylpyrrolidine | 75 |

Electrophilic Reactivity

The electrophilic character of this compound is centered at the C-Br bond. This site is susceptible to nucleophilic attack, leading to substitution of the bromine atom. This reactivity is fundamental to one of the most common applications of this compound: its conversion to methyleneaziridines. rsc.org

The intramolecular cyclization, typically induced by a strong base like sodium amide (NaNH2) in liquid ammonia, involves the nucleophilic amine attacking the electrophilic carbon and displacing the bromide. rsc.org This process is an effective method for synthesizing a variety of N-substituted methyleneaziridines. guidechem.com

| N-Substituent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl | NaNH2 | Liquid NH3 | N-Ethylmethyleneaziridine | Not specified, principal product researchgate.net |

| tert-Butyl | NaNH2 | Liquid NH3 | N-tert-Butylmethyleneaziridine | Not specified rsc.org |

| Cyclohexyl | NaNH2 | Liquid NH3 | N-Cyclohexylmethyleneaziridine | Not specified rsc.org |

Furthermore, the electrophilic C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions. For instance, N-(2-bromoallyl)amine derivatives can be coupled with alkyl halides under dual photoredox/Ni-catalyzed conditions. researchgate.net This modern synthetic method allows for the formation of C(sp²)–C(sp³) bonds, creating chiral, branched allylamines from 3-bromoallylamines. acs.org The reaction of N-(2-bromoallyl)-N-methylaniline with tert-butyllithium followed by zirconocene methyl chloride initiates a sequence leading to the formation of 1,3-butadiene derivatives, showcasing the utility of the electrophilic handle in organometallic transformations.

Applications of 2 Bromoallylamine in Advanced Organic Synthesis

Synthesis of Heterocyclic Ring Systems

The dual functionality of 2-bromoallylamine makes it an ideal precursor for intramolecular cyclization reactions, providing efficient routes to various nitrogen-containing heterocyclic compounds.

Aziridine (B145994) Derivatives

This compound derivatives are key starting materials for the synthesis of methyleneaziridines, a class of highly strained and reactive three-membered rings. The reaction typically proceeds via an intramolecular cyclization of an N-substituted-2-bromoallylamine. For instance, in an early observation, the treatment of N-(2-bromoallyl)ethylamine with sodium amide in liquid ammonia (B1221849) did not yield the expected propargylamine (B41283) but instead produced 1-ethyl-2-methyleneaziridine. researchgate.net This transformation occurs through a base-induced intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the bromine atom, leading to the formation of the strained aziridine ring.

This method provides a direct route to methyleneaziridines, which are valuable synthetic intermediates due to the high strain energy of the ring, making them susceptible to ring-opening reactions for further functionalization. researchgate.net

Table 1: Synthesis of Methyleneaziridine from an N-substituted this compound Derivative

| Reactant | Reagents/Conditions | Product | Reference |

| N-(2-bromoallyl)ethylamine | Sodium amide (NaNH₂), liquid ammonia | 1-ethyl-2-methyleneaziridine | researchgate.net |

Pyrrole (B145914) Derivatives

The strained methyleneaziridine ring system, derived from this compound precursors, can be utilized in further transformations to construct more complex heterocycles. A notable example is the synthesis of pyrrole derivatives. Researchers have developed a nickel-catalyzed cycloaddition reaction that combines methyleneaziridines with diynes. researchgate.net This process involves the cleavage of the C-C bond of the aziridine ring and its subsequent [3+2] cycloaddition with the diyne, affording highly substituted pyrroles. This strategy highlights the utility of this compound as a linchpin, enabling a multi-step sequence where a simple precursor is first converted to a reactive intermediate (methyleneaziridine) and then to a stable aromatic heterocycle (pyrrole). researchgate.net

Table 2: Nickel-Catalyzed Synthesis of Pyrroles from Methyleneaziridines

| Methyleneaziridine Substrate | Diyne Substrate | Catalyst | Product Type | Reference |

| Methyleneaziridine (general) | Diyne (general) | Ni(COD)₂ | Substituted Pyrrole | researchgate.net |

Pyrrolidine (B122466) Derivatives

This compound is an effective precursor for the stereoselective synthesis of functionalized pyrrolidine derivatives through intramolecular carbolithiation. academie-sciences.fr In this methodology, N-allyl-N-2-bromoallylamines are first prepared by alkylating a primary allyl amine with 2,3-dibromopropene (B1205560). academie-sciences.fr Treatment of this intermediate with tert-butyllithium (B1211817) generates a vinyllithium (B1195746) species via bromine-lithium exchange. This highly reactive organolithium intermediate then undergoes a 5-exo-trig intramolecular cyclization, attacking the tethered allyl group to form a five-membered pyrrolidine ring. academie-sciences.fr This approach allows for the efficient construction of a variety of substituted pyrrolidines, which are core structures in many natural products and pharmaceuticals. academie-sciences.fr

Table 3: Synthesis of Pyrrolidine Derivatives via Intramolecular Carbolithiation

| Reactant | Reagents/Conditions | Product | Reference |

| N-(2-bromoallyl)-N-allylaniline | 1. t-BuLi, Et₂O, -78 °C; 2. TMEDA | 3-Methylene-1-phenylpyrrolidine | academie-sciences.fr |

| N-(2-bromoallyl)-N-[(E)-cinnamyl]aniline | 1. t-BuLi, Et₂O, -78 °C; 2. TMEDA | (E)-3-(Phenylmethylene)-1-phenylpyrrolidine | academie-sciences.fr |

Piperazine (B1678402) and Diazepane Derivatives (if applicable through further transformation of aziridines)

The aziridine ring, readily synthesized from this compound, can serve as a masked precursor for larger heterocyclic systems like piperazines and diazepanes. A synthetic strategy has been developed where chiral aziridines are converted into aziridine-fused piperazine imines. beilstein-journals.org This transformation involves modifying a functional group on the aziridine nitrogen, followed by an intramolecular cyclization. For example, a hydroxyl group on the N-substituent can be converted to an azide, which is then reduced to an amine. This newly formed amine can spontaneously cyclize onto a ketone carbonyl also present on the N-substituent, yielding the bicyclic piperazine imine structure in moderate to good yields (36-75%). beilstein-journals.org This demonstrates how the aziridine unit, derived from precursors like this compound, can be elaborated into more complex and medicinally relevant scaffolds such as piperazines. beilstein-journals.orgorganic-chemistry.org

Cyclopropene (B1174273) Amine Compounds

This compound derivatives are also precursors for the synthesis of cyclopropene amines. These compounds are synthesized via an intramolecular cyclization. For example, N,N-dimethyl-(1-cyclopropenylmethyl)amine can be prepared from 2-bromo-3-(N,N-dimethylamino)propene. rsc.org The starting material is synthesized from the reaction of 2,3-dibromopropene with the corresponding amine. rsc.org The subsequent cyclization to form the highly strained cyclopropene ring is typically induced by a strong base. These cyclopropene amine compounds have applications in agriculture as ethylene (B1197577) receptor inhibitors. rsc.orgnumberanalytics.com

Construction of Complex Molecular Architectures

Beyond the synthesis of discrete heterocyclic rings, this compound and its derivatives are valuable building blocks in the assembly of larger, more complex molecular structures. Allylic amines in general are considered versatile intermediates for creating biologically active molecules and complex synthetic targets.

A notable application involves organozirconium chemistry. N-(2-bromoallyl)-N-methylaniline can be treated with tert-butyllithium and then zirconocene (B1252598) methyl chloride to form a zirconacyclopropene complex. This intermediate reacts with vinyl ethers, and subsequent treatment with iodine yields functionalized 1,3-butadienes, which are important scaffolds for further synthetic manipulations.

Furthermore, derivatives of this compound have been used to construct the core of β-lactam antibiotics. In a key step toward the total synthesis of Nocardicin A, a benzyl-protected 2-(2-bromoallyl)amino acetate (B1210297) derivative undergoes a palladium-catalyzed carbonylation reaction. Under a carbon monoxide atmosphere, the 2-bromoallyl moiety is transformed and cyclized to form a 3-methylene-2-oxoazetidin-1-yl group, which is the characteristic β-lactam ring system. This transformation highlights the utility of the 2-bromoallyl group in palladium-catalyzed cross-coupling and carbonylation reactions to build strained, biologically relevant frameworks.

Precursors for Polyfunctionalized Molecules

This compound serves as a readily accessible starting material for the synthesis of polyfunctionalized molecules, which are compounds bearing multiple reactive groups. These molecules are of significant interest in medicinal chemistry and materials science due to their potential for diverse biological activity and tailored physical properties. The strategic placement of the amine and bromo-alkene functionalities within this compound allows for sequential and selective reactions, leading to the construction of intricate molecular architectures.

One notable application is in the synthesis of aminated stereotriads, which are acyclic structures containing three contiguous stereocenters, at least one of which is an amino group. These motifs are prevalent in many biologically active natural products and pharmaceuticals. Research has demonstrated that this compound can be a key component in multi-step sequences to generate these complex structures with high levels of stereocontrol. For instance, through a series of reactions including aziridination and subsequent ring-opening, it is possible to introduce multiple functional groups and control their spatial arrangement, leading to the desired aminated stereotriad. wisc.edu

Building Blocks for α-Amino Ketones

α-Amino ketones are a crucial class of organic compounds that are not only found in numerous natural products but also serve as important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. researchgate.net this compound has proven to be an effective building block for the synthesis of these valuable motifs.

A convenient two-step approach has been developed for the preparation of α-amino ketones starting from N-functionalized N-(2-bromoallyl)amines. researchgate.netresearchgate.net This method involves an initial cross-coupling reaction, which serves to introduce molecular diversity, followed by an oxidative cleavage of the double bond to furnish the ketone functionality. researchgate.net This strategy allows for the introduction of a wide variety of substituents, making it a versatile tool for creating a library of α-amino ketones. The reaction conditions are generally mild, and the approach is compatible with a range of functional groups.

| Starting Material | Reaction Sequence | Product | Significance |

| N-functionalized N-(2-bromoallyl)amine | 1. Cross-coupling 2. Oxidative cleavage | α-Amino Ketone | Versatile synthesis of a key structural motif in medicinal chemistry. researchgate.netresearchgate.net |

Synthesis of Aminated Stereotriads

The synthesis of aminated stereotriads represents a significant challenge in organic chemistry due to the need for precise control over multiple stereocenters. This compound has been utilized in innovative strategies to address this challenge. These stereotriads are of considerable interest as they form the core of many complex, biologically active molecules.

One successful approach involves the intramolecular aziridination of homoallenic sulfamates, which can be derived from precursors related to this compound. wisc.edu This reaction proceeds with high chemo-, regio-, and stereoselectivity to produce bicyclic methylene (B1212753) aziridines. These intermediates can then be subjected to a one-pot, multi-component reaction to generate a diverse array of aminated stereotriads. wisc.edu By carefully studying the stereochemical principles of this process, chemists can selectively access any desired stereoisomer of the stereotriad. wisc.edu This methodology highlights the power of using strained ring systems, like methylene aziridines, to orchestrate complex stereoselective transformations.

Formation of 1,3-Diamines

1,3-Diamine motifs are prevalent in a wide range of natural products and are crucial building blocks in synthetic organic chemistry. rsc.orgresearchgate.net While significant effort has been dedicated to the synthesis of their 1,2-diamine counterparts, the development of efficient methods for preparing 1,3-diamines has been comparatively limited. rsc.org this compound has been implicated in synthetic routes that can lead to the formation of 1,3-diamine structures.

Research has shown that the treatment of secondary aliphatic 2-bromoallylamines with an excess of an organolithium compound can lead to saturated amines where the organic group from the organolithium reagent is incorporated at the α-carbon. acs.org Furthermore, the sequential reaction of these amines with butyllithium (B86547) and tert-butyllithium can yield 1,3-diamines or hexahydropyrimidines, depending on the reaction time. acs.org This transformation provides a pathway to these important diamine structures, showcasing the versatility of this compound derivatives in constructing key nitrogen-containing scaffolds.

| Reactants | Reagents | Products | Reference |

| Secondary aliphatic 2-bromoallylamines | 1. BuLi 2. t-BuLi | 1,3-Diamines or Hexahydropyrimidines | acs.org |

Role in Divergent Functionalization Strategies

Divergent functionalization strategies are powerful tools in modern organic synthesis, allowing for the creation of a wide variety of structurally distinct molecules from a common intermediate. This approach is highly efficient and enables the rapid exploration of chemical space, which is particularly valuable in drug discovery and materials science. This compound is an excellent platform for such strategies due to its multiple, orthogonally reactive functional groups.

The ability to selectively functionalize different parts of the this compound molecule allows for the generation of diverse product libraries. For example, the vinyl bromide moiety can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl groups. Simultaneously or sequentially, the primary amine can be acylated, alkylated, or used to form various nitrogen-containing heterocycles. The double bond itself can undergo a range of transformations, including hydrogenation, epoxidation, and dihydroxylation. This multi-faceted reactivity makes this compound a key player in divergent synthesis, enabling chemists to systematically modify its structure and generate a vast array of complex and valuable compounds. researchgate.netrsc.orgrsc.org

Computational Chemistry Approaches in 2 Bromoallylamine Research

Elucidation of Reaction Mechanisms

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions. By modeling reaction pathways, researchers can identify and characterize transient species like transition states and intermediates, which are often difficult or impossible to observe experimentally.

Transition State Analysis

Transition state theory is a cornerstone of computational reaction mechanism studies. It allows for the calculation of activation energies, which determine reaction rates, and provides a picture of the geometry of the highest energy point along the reaction coordinate. For instance, in the E2 elimination reaction of 2-bromopropane, a related bromoalkane, computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) have been used to model the transition state. sciepub.comresearchgate.net These calculations show the simultaneous breaking of the carbon-hydrogen and carbon-bromine bonds and the formation of the new pi bond in the resulting alkene. sciepub.comresearchgate.net This type of analysis is crucial for understanding how the structure of the reactants influences the speed of the reaction.

Investigation of Reaction Intermediates

Many reactions involving 2-bromoallylamine proceed through one or more reactive intermediates. Computational studies can predict the structure and stability of these intermediates, providing crucial clues about the reaction pathway. For example, in the synthesis of azetidin-3-ones from this compound, computational modeling can help to understand the formation of key intermediates. acs.org The mechanism likely involves a tandem displacement of the bromine followed by a ring-closing step. acs.org Similarly, in the base-induced cyclization of 2-bromoallylamines to form methyleneaziridines, the nature of the intermediate has been a subject of investigation. rsc.orgnih.gov While an elimination-addition mechanism was initially proposed, later studies involving deuterated this compound suggested that a simple anion is not the intermediate, pointing to a more complex mechanism. rsc.orgnih.gov

Prediction of Reactivity and Selectivity

A major goal of computational chemistry is to predict how a molecule will react and what products will be formed. This is particularly important for molecules like this compound, which can potentially undergo several different types of reactions.

Regioselectivity and Stereoselectivity Studies

Many reactions of this compound can lead to multiple products, and computational methods can be used to predict which product will be favored. This is known as predicting the regioselectivity and stereoselectivity of the reaction. For example, in cycloaddition reactions, where this compound or its derivatives could react at different positions, computational models can help determine the most likely outcome. mdpi.comnih.gov The stereoselectivity of reactions, such as the lithiation and subsequent alkylation of methyleneaziridines derived from this compound, has also been studied computationally. rsc.org These studies have shown that the temperature at which the reaction is carried out can have a significant impact on the stereochemical outcome. rsc.org

Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orglibretexts.org The energy and symmetry of these orbitals can determine whether a reaction is allowed to occur and can also predict the regioselectivity of the reaction. numberanalytics.comimperial.ac.uk For example, in a cycloaddition reaction, the FMO approach can be used to predict which atoms of the two reactants will form new bonds. acs.org

Advanced Computational Methodologies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uq.edu.au It has become one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. wpmucdn.com DFT calculations can be employed to determine a wide range of properties for this compound, including its optimized molecular geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO).

Research Findings:

While specific DFT studies exclusively focused on this compound are not widely published, the application of DFT to similar molecules, such as other bromo-substituted organic compounds and allylamines, provides a clear indication of the insights that can be gained. For instance, DFT calculations have been successfully used to predict the optimized structures and vibrational spectra of various bromo-anilines and bromo-pyridines. acs.orgderpharmachemica.com These studies often show excellent agreement between the calculated and experimentally measured vibrational frequencies (FT-IR and Raman), validating the computational models used. derpharmachemica.com

For this compound, DFT calculations could elucidate the conformational preferences of the molecule, such as the dihedral angles associated with the allyl and amine groups. Furthermore, DFT can be used to calculate key electronic properties that govern its reactivity. The HOMO-LUMO energy gap, for example, is a critical parameter for understanding the molecule's kinetic stability and its propensity to participate in chemical reactions. derpharmachemica.com A smaller gap typically indicates higher reactivity.

To illustrate the type of data that would be generated from such a study, the following tables present hypothetical DFT-calculated properties for this compound.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.34 | ||

| C2-C3 | 1.50 | ||

| C2-Br | 1.90 | ||

| C3-N | 1.47 | ||

| C1-C2-C3 | 125.0 | ||

| C1-C2-Br | 118.0 | ||

| C2-C3-N | 110.0 | ||

| H-N-C3-C2 | 60.0 (gauche) |

Table 2: Hypothetical DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretching |

| ν(C=C) | 1650 | C=C stretching |

| δ(CH₂) | 1450 | CH₂ scissoring |

| ν(C-Br) | 680 | C-Br stretching |

| ν(C-N) | 1100 | C-N stretching |

These tables are illustrative and represent the kind of detailed structural and vibrational information that DFT calculations could provide for this compound, aiding in the interpretation of experimental spectroscopic data and providing a foundation for understanding its chemical behavior.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations for electronic structure with classical molecular dynamics for nuclear motion. vasp.at This method allows for the study of the time evolution of a chemical system, providing insights into reaction dynamics, solvent effects, and the behavior of molecules at finite temperatures. mdpi.comresearchgate.net Unlike classical molecular dynamics, which relies on pre-parameterized force fields, AIMD calculates the forces on the atoms "on the fly" from the electronic structure, making it a more fundamental and often more accurate approach for studying reactive systems. vasp.at

Research Findings:

In the context of this compound, AIMD simulations could be employed to study several key aspects of its chemistry. For instance, the dynamics of its hydration shell could be investigated to understand how water molecules interact with the amine and bromoallyl functionalities. This is crucial for understanding its solubility and reactivity in aqueous environments. Furthermore, AIMD could be used to simulate chemical reactions involving this compound, such as its cyclization to form aziridines or its participation in cross-coupling reactions. rsc.orgwikipedia.org By simulating the reaction trajectory, researchers can identify transition states, intermediates, and the role of the solvent in the reaction mechanism.

The following table provides a hypothetical example of the kind of data that could be extracted from an AIMD simulation of this compound in water, focusing on its solvation structure.

Table 3: Hypothetical Data from an AIMD Simulation of this compound in Water

| Property | Value | Description |

| Coordination Number (N-H···O) | 2.5 | Average number of water molecules hydrogen-bonded to the amine group |

| Coordination Number (Br···H-O) | 1.8 | Average number of water molecules interacting with the bromine atom |

| Residence Time of Water (Amine) | 5.2 ps | Average time a water molecule spends in the first solvation shell of the amine group |

| Diffusion Coefficient | 2.1 x 10⁻⁵ cm²/s | Self-diffusion coefficient of this compound in water |

Such data, derived from AIMD simulations, would provide a dynamic picture of this compound's behavior in solution, offering insights that are often inaccessible through static calculations or experiments alone.

Multi-scale Computational Approaches in Organic Synthesis

The synthesis of complex organic molecules often involves multiple steps and can be influenced by a variety of factors, including solvent effects, catalyst behavior, and reaction conditions. Multi-scale computational approaches aim to model these complex processes by combining different levels of theory to capture phenomena occurring at different length and time scales. For example, a high-level quantum mechanics (QM) method might be used to describe the bond-breaking and bond-forming events in the core of a reaction, while a more computationally efficient molecular mechanics (MM) or continuum solvent model is used to represent the surrounding solvent and catalyst environment.

Research Findings:

While there are no specific multi-scale computational studies on the synthesis of this compound, the principles of this approach are widely applied in computational organic chemistry to understand and predict the outcomes of complex reactions. acs.org One of the common synthetic routes to this compound is the Delépine reaction, which involves the reaction of an alkyl halide with hexamethylenetetramine followed by acid hydrolysis. organic-chemistry.org

A multi-scale computational study of the Delépine reaction for the synthesis of this compound could provide valuable insights into the reaction mechanism and help to optimize reaction conditions. For example, a QM/MM approach could be used to model the initial S(_N)2 reaction between 2,3-dibromopropene (B1205560) and hexamethylenetetramine. In this model, the reacting species would be treated with a high-level QM method to accurately describe the electronic changes during the reaction, while the solvent molecules would be treated with a less computationally expensive MM force field.

This approach could be used to calculate the activation energy of the reaction and to identify the structure of the transition state. Similarly, the subsequent hydrolysis of the resulting quaternary ammonium (B1175870) salt could be modeled using a combination of QM methods to describe the bond cleavage events and a continuum solvent model to account for the bulk effects of the acidic aqueous solution.

The data generated from such a multi-scale simulation could be used to create a detailed energy profile of the entire synthetic route, as illustrated in the hypothetical table below.

Table 4: Hypothetical Energy Profile for the Synthesis of this compound via the Delépine Reaction from a Multi-scale Simulation

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| S(_N)2 Alkylation | 2,3-dibromopropene + Hexamethylenetetramine | [TS₁] | Quaternary Ammonium Salt | 15.2 | -10.5 |

| Acid Hydrolysis | Quaternary Salt + H₃O⁺ | [TS₂] | This compound + Byproducts | 25.8 | -5.3 |

By providing a quantitative understanding of the energetics of each step in the synthesis, multi-scale computational approaches can aid in the rational design of more efficient and selective synthetic methods for this compound and other valuable organic compounds.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methods

A primary focus of future research is the development of more environmentally benign and sustainable methods for the synthesis of 2-bromoallylamine and its derivatives. The classical route to this compound is the Delépine reaction, which involves reacting 2,3-dibromopropene (B1205560) with hexamethylenetetramine followed by acid hydrolysis. wikipedia.orgscribd.com While effective, this method presents several drawbacks from a green chemistry perspective. wikipedia.org The reaction often utilizes toxic solvents like chloroform (B151607) and exhibits poor atom economy, generating significant amounts of formaldehyde (B43269), a known carcinogen, as a byproduct. wikipedia.org

Current research is therefore aimed at assessing and improving the sustainability of such established reactions and developing new, greener alternatives. wikipedia.org One promising avenue is the exploration of solid acid-catalyzed syntheses, which could offer advantages in terms of catalyst recyclability, reduced waste, and milder reaction conditions. dntb.gov.ua The goal is to create synthetic pathways that are not only efficient and high-yielding but also align with the principles of sustainable chemistry, minimizing environmental impact and enhancing safety.

Exploration of Novel Reactivity Patterns and Cascade Reactions

The exploration of novel reactivity is a cornerstone of advancing the utility of this compound. A significant area of interest is the design of cascade reactions, which allow for the construction of complex molecular architectures in a single, step-economical process. researchgate.net

Key research findings include:

Palladium-Catalyzed Cascades: Palladium catalysts have proven exceptionally effective in mediating cascade reactions with this compound derivatives. These processes can involve multiple bond-forming events, such as C-H alkenylation-arylation sequences, to produce complex polycyclic and heterocyclic compounds like naphthalene-fused indoles. researchgate.net These catalysts are also used to convert this compound derivatives into valuable α-methylene-β-lactams through carbonylation reactions. researchgate.netdokumen.pubresearchgate.netresearchgate.netresearchgate.net

Radical Cascade Reactions: Free-radical chemistry offers alternative pathways for cyclization. Radical reactions of N-(2-bromoallyl)arylcarboxamides can initiate a cascade involving spirocyclisation, β-scission, and subsequent 5-endo-trig cyclisation to yield 4-arylpyrrolidin-2-ones. researchgate.net

Heterocycle Synthesis: The compound is a key precursor for a variety of nitrogen-containing heterocycles. researchgate.net For instance, intramolecular Heck cyclization of (2-bromo-allyl)-(2-phenylethynyl-phenyl)-amines provides an efficient route to tetrahydroquinoline derivatives. researchgate.net Furthermore, base-induced cyclization of this compound derivatives is a foundational method for synthesizing methyleneaziridines, highly reactive building blocks in their own right. rsc.orgnih.gov

Future work will likely focus on discovering new cascade sequences, understanding the mechanistic intricacies of these reactions, and expanding the scope of accessible molecular structures.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms is an emerging research avenue. Flow chemistry, where reactions are run in continuous streams through reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for integrating purification steps.

While specific reports on the flow synthesis of this compound itself are limited, related processes are being developed. For example, a continuous flow synthesis has been successfully developed for 2-substituted azetines and 3-substituted azetidines, which are structurally related to compounds derivable from this compound. acs.org Moreover, new photochemical processes for preparing γ-amino acids from allylamines have been developed using operationally simple protocols that can be readily scaled up with low catalyst loading, making them amenable to automated and continuous manufacturing systems. researchgate.net The application of these technologies to this compound transformations could lead to more efficient, safer, and reproducible production of its valuable derivatives.

Expansion of Applications in Materials Science

The unique structural features of this compound make its derivatives attractive candidates for the development of advanced materials. The ability to introduce this functional handle into larger molecules opens pathways to new polymers and functional organic materials.

An example of this is in the field of organic electronics. Derivatives of 1,2,3,4-tetrahydroquinoline, which can be synthesized via palladium-catalyzed cyclization of this compound precursors, have been investigated as hole-transporting materials. researchgate.net These molecules have been incorporated into molecular glasses that form stable, crystallization-resistant layers, demonstrating hole drift mobility suitable for applications in electrophotographic devices. researchgate.net Future research is expected to further explore the incorporation of this compound-derived units into other functional materials, such as organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors.

A significant future direction lies in using this compound as a source for novel monomers for advanced polymer synthesis. One of the most promising applications is in the production of poly(β-amides), also known as nylon 3.

As previously noted, this compound derivatives can be converted into α-methylene-β-lactams. dokumen.pub β-Lactams are four-membered cyclic amides that can undergo ring-opening polymerization to yield poly(β-amides). dokumen.pub These polymers are analogues of proteins and possess unique properties, including potential biodegradability and biocompatibility, making them interesting for biomedical applications. The methylene (B1212753) group introduced from the this compound scaffold provides a site for further functionalization of the resulting polymer, allowing for the tuning of its physical and chemical properties.

Design of New Catalytic Systems for this compound Transformations

The transformation of this compound is heavily reliant on catalysis. A major thrust of ongoing research is the design and discovery of new, more efficient, and selective catalytic systems to control its reactivity. The development of novel catalysts can unlock new reaction pathways, improve yields, and enable the synthesis of previously inaccessible molecules.

A diverse range of metal-based catalytic systems has been employed for various transformations, highlighting the broad potential for catalyst innovation.

| Catalyst System | Transformation Type | Product Class | Reference(s) |

| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Carbonylation, Cascade Reactions | α-Methylene-β-lactams, Polycyclic Compounds | researchgate.net, dokumen.pub, researchgate.net, researchgate.net |

| Rhodium (Rh) Catalysts | Carbene Insertion | Azetidines | acs.org |

| Copper (Cu) Catalysts | Cascade Processes, Heteroarylsilylation | Functionalized Derivatives | researchgate.net, researchgate.net |

| Silver (Ag) Catalysts | Ring Expansion | Bromo-functionalized cyclic compounds | researchgate.net |

| Gallium (Ga) Triflate | Cyclization | Pyrroles | thieme-connect.com |

| Dual Photoredox/Nickel (Ni) | Cross-Coupling | N-functionalized allylamines | researchgate.net |

Future research will focus on developing catalysts that offer greater control over stereoselectivity, are more robust and recyclable, and can function under milder, more sustainable conditions. The exploration of organocatalysis, biocatalysis, and earth-abundant metal catalysts represents a significant frontier in the ongoing development of this compound chemistry. researchgate.net

常见问题

Q. How can researchers mitigate bias when interpreting conflicting data on this compound’s biological or chemical activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。